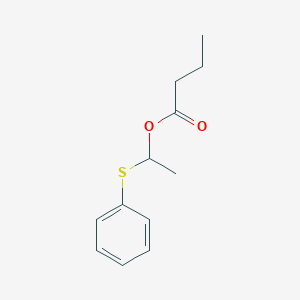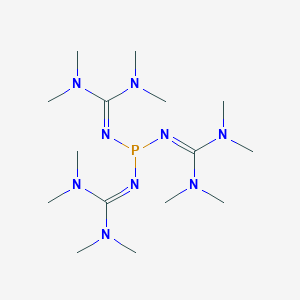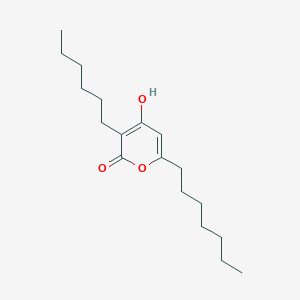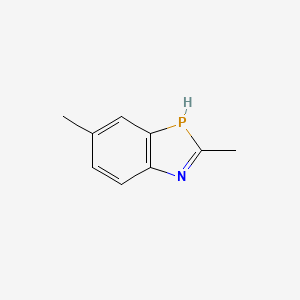
1-(Phenylsulfanyl)ethyl butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Phenylsulfanyl)ethyl butanoate is an organic compound belonging to the ester family Esters are characterized by their pleasant odors and are often used in fragrances and flavorings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(Phenylsulfanyl)ethyl butanoate can be synthesized through a nucleophilic acyl substitution reaction. The most common method involves reacting an acid chloride with an alcohol. For this compound, the reaction would involve phenylsulfanyl ethanol and butanoyl chloride in the presence of a base such as pyridine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
In an industrial setting, the production of esters like this compound often involves the Fischer esterification process. This method entails reacting a carboxylic acid (butanoic acid) with an alcohol (phenylsulfanyl ethanol) in the presence of a strong acid catalyst like sulfuric acid . The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Phenylsulfanyl)ethyl butanoate undergoes several types of chemical reactions, including:
Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Transesterification: Catalysts like sodium methoxide or sulfuric acid.
Major Products
Hydrolysis: Phenylsulfanyl ethanol and butanoic acid.
Reduction: Phenylsulfanyl ethanol.
Transesterification: A different ester and alcohol depending on the reacting alcohol.
Applications De Recherche Scientifique
1-(Phenylsulfanyl)ethyl butanoate has various applications in scientific research:
Mécanisme D'action
The mechanism of action for 1-(Phenylsulfanyl)ethyl butanoate primarily involves its hydrolysis and interaction with biological molecules. In hydrolysis, the ester bond is cleaved by water, resulting in the formation of an alcohol and a carboxylic acid . This reaction is catalyzed by enzymes like esterases in biological systems. The phenylsulfanyl group can also interact with various molecular targets, potentially affecting enzyme activity and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl butanoate: Similar ester structure but lacks the phenylsulfanyl group.
Methyl butanoate: Another ester with a different alkyl group.
Phenylsulfanyl ethanol: Contains the phenylsulfanyl group but lacks the ester functionality.
Uniqueness
1-(Phenylsulfanyl)ethyl butanoate is unique due to the presence of both the phenylsulfanyl group and the ester functionality. This combination imparts distinct chemical properties, such as increased hydrophobicity and potential for specific interactions with biological molecules .
Propriétés
Numéro CAS |
188707-10-0 |
|---|---|
Formule moléculaire |
C12H16O2S |
Poids moléculaire |
224.32 g/mol |
Nom IUPAC |
1-phenylsulfanylethyl butanoate |
InChI |
InChI=1S/C12H16O2S/c1-3-7-12(13)14-10(2)15-11-8-5-4-6-9-11/h4-6,8-10H,3,7H2,1-2H3 |
Clé InChI |
IGGNAAWBMGZKLR-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)OC(C)SC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-{[11-(Pentamethyldisiloxanyl)undecyl]oxy}benzoic acid](/img/structure/B14248235.png)
![4-(3-Methylphenyl)-5-[2-(4-methyl-1-piperazinyl)-4-pyridyl]-2-(4-methylsulfonylphenyl)-1,3-thiazole](/img/structure/B14248238.png)
![1H-4,7-Methano-1,2,3-triazolo[4,5-E][1,3]diazepine](/img/structure/B14248244.png)
![Bicyclo[2.2.2]oct-2-yne](/img/structure/B14248245.png)

![9-(1,4-Dihydroxynaphthalen-2-yl)-9lambda~5~-phosphabicyclo[4.2.1]nonan-9-one](/img/structure/B14248251.png)

![4-[(4-chlorophenyl)sulfonylamino]-N-[(4-methoxyphenyl)methylideneamino]benzamide](/img/structure/B14248278.png)

![[(2-Phenylcyclopropane-1,1-diyl)bis(methylene)]bis(trimethylsilane)](/img/structure/B14248291.png)
![2-[(4-Ethenylphenyl)methoxy]-N,N-diethylpyridine-3-carboxamide](/img/structure/B14248299.png)
